1-Bromo-3-(difluoromethyl)-2-fluoro-4-methoxybenzene
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Overview
Description
1-Bromo-3-(difluoromethyl)-2-fluoro-4-methoxybenzene is an organic compound with the molecular formula C8H6BrF2O It is a derivative of benzene, where the benzene ring is substituted with bromine, difluoromethyl, fluorine, and methoxy groups
Preparation Methods
The synthesis of 1-Bromo-3-(difluoromethyl)-2-fluoro-4-methoxybenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Fluorination: The substitution of hydrogen atoms with fluorine atoms.
These reactions are carried out under controlled conditions, often using catalysts and specific reagents to achieve the desired substitution pattern. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Bromo-3-(difluoromethyl)-2-fluoro-4-methoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The difluoromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-3-(difluoromethyl)-2-fluoro-4-methoxybenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(difluoromethyl)-2-fluoro-4-methoxybenzene involves its interaction with molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to participate in various chemical reactions, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Bromo-3-(difluoromethyl)-2-fluoro-4-methoxybenzene can be compared with other similar compounds, such as:
1-Bromo-3-(difluoromethyl)-2-fluorobenzene: Lacks the methoxy group, resulting in different chemical properties and reactivity.
1-Bromo-3-(difluoromethyl)-4-methoxybenzene:
1-Bromo-2-fluoro-4-methoxybenzene: Lacks the difluoromethyl group, leading to different chemical behavior.
Properties
IUPAC Name |
1-bromo-3-(difluoromethyl)-2-fluoro-4-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c1-13-5-3-2-4(9)7(10)6(5)8(11)12/h2-3,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDPMIKIZKVOCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)F)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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